Chamaejasmenin B

Description

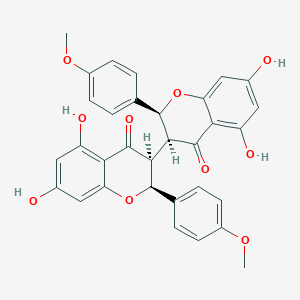

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCICADMSGBCKA-QWWQXMGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904842 | |

| Record name | Chamaejasmenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89595-71-1 | |

| Record name | Chamaejasmenin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89595-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamaejasmenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Evaluation of Chamaejasmenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid first identified and isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional Chinese medicine.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of this compound, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 1.08 | [3] |

| KHOS | Osteosarcoma | Not specified, but highly sensitive | [3] |

| HepG2 | Liver carcinoma | Range: 1.08 - 10.8 | [3] |

| SMMC-7721 | Liver carcinoma | Range: 1.08 - 10.8 | [3] |

| MG63 | Osteosarcoma | Range: 1.08 - 10.8 | [3] |

| U2OS | Osteosarcoma | Range: 1.08 - 10.8 | [3] |

| HCT-116 | Colon cancer | Range: 1.08 - 10.8 | [3] |

| HeLa | Cervical cancer | Range: 1.08 - 10.8 | [3] |

| MIA PaCa-2 | Pancreatic cancer | 647 (at 48h) | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.

| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase (Control) | % Cells in G0/G1 Phase (Treated) | Reference |

| K562 | >0.008% (v/v) extract | Not specified | Increased | [5] |

| MDA-MB-231 | 4-16 µM | 16.61% (G2/M) | 19.86% to 66.55% (G2/M) | [6] |

Table 3: Induction of Apoptosis by this compound

This compound induces apoptosis in cancer cells, as demonstrated by flow cytometry analysis.

| Cell Line | Treatment Concentration | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Reference |

| NCI-H157 | 25, 50, 100 µg/ml extract | 5.68% | 18.57%, 29.54%, 44.13% | [7] |

| MDA-MB-231 | 4-16 µM | 1.64% | 13.06% to 78.05% | [6] |

Experimental Protocols

Isolation and Purification of this compound from Stellera chamaejasme L.

This protocol describes a general method for the isolation and purification of biflavonoids, including this compound, from the roots of Stellera chamaejasme L.[2][8][9][10]

Materials:

-

Dried and powdered roots of Stellera chamaejasme L.

-

Acetone

-

Chloroform (CHCl3)

-

Methanol (CH3OH)

-

Water (H2O)

-

Acetonitrile (CH3CN)

-

Silica gel for column chromatography

-

RP-18 column for High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Extraction:

-

The dried and powdered roots of Stellera chamaejasme L. are extracted with acetone at room temperature.

-

The acetone extract is then concentrated under reduced pressure to yield a crude extract.[8]

-

-

Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.[8][10][11][12][13]

-

A gradient elution is performed using a chloroform-methanol (CHCl3:CH3OH) solvent system, starting from a ratio of 100:1 and gradually increasing the polarity to 5:1.[8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing biflavonoids, as identified by TLC, are pooled and further purified by reversed-phase HPLC on an RP-18 column.[8]

-

A typical mobile phase for separation is a mixture of water and acetonitrile (H2O:CH3CN), for example, in a 7.5:2.5 ratio.[8]

-

The elution of this compound is monitored by a UV detector.

-

The purified this compound is collected, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

-

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of this compound by measuring cell density based on the measurement of cellular protein content.[3]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Terminate the experiment by adding cold TCA to each well to fix the cells.

-

-

Staining:

-

Wash the plates with water and then stain the cells with SRB solution.

-

-

Solubilization and Measurement:

-

Wash away the unbound dye and solubilize the protein-bound dye with Tris-base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[3][5]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and PI.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

-

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[3][7]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

Western Blot Analysis

This protocol outlines the general steps for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-mTOR, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Mandatory Visualization

Experimental Workflow for the Isolation and Bio-evaluation of this compound

Caption: Workflow for isolating and evaluating this compound.

This compound-Induced Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

TGF-beta Signaling Pathway and its Modulation by this compound

Caption: TGF-beta signaling pathway and potential modulation.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

Caption: PI3K/AKT/mTOR pathway inhibited by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer activity of this compound and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer potential of this compound: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cell growth by Stellera chamaejasme extract is associated with induction of autophagy and differentiation in chronic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative study on tumor cell apoptosis in vitro induced by extracts of Stellera chamaejasme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

- 12. longdom.org [longdom.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. scispace.com [scispace.com]

- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Chamaejasmenin B from Stellera chamaejasme L.

Abstract

Stellera chamaejasme L., a perennial herb known in traditional Chinese medicine as "Rui-Xiang-Lang-Du," is a rich source of diverse bioactive compounds.[1][2] Among these, the biflavonoid this compound has garnered significant scientific interest for its potent pharmacological activities, particularly its anti-tumor effects.[1][3] This technical guide provides a comprehensive overview of this compound, covering its source, isolation, quantitative biological data, and mechanisms of action. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support further research and drug development efforts.

Introduction to Stellera chamaejasme L.

Stellera chamaejasme L. is a toxic plant belonging to the Thymelaeaceae family, widely distributed across northern and southwestern China.[4][5] Despite its toxicity, its roots have been utilized in traditional medicine to treat conditions like cancer, tuberculosis, and various skin ailments.[2][6] Modern phytochemical investigations have identified several classes of compounds from this plant, including flavonoids, coumarins, lignans, and diterpenoids.[1][6] The biflavonoids, particularly C-3/C-3"-linked biflavanones like this compound, are noted for their significant biological activities.[5][7]

Isolation and Purification of this compound

The isolation of this compound from the roots of Stellera chamaejasme L. involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

General Extraction and Isolation Protocol

A typical procedure involves solvent extraction followed by column chromatography to separate the various chemical constituents.[4][8]

-

Preparation and Extraction: Dried and crushed roots of S. chamaejasme (e.g., 11.0 kg) are extracted with a solvent such as 70% acetone in water at room temperature.[4] This process is repeated multiple times (e.g., three times with 50 L of solvent) to ensure a thorough extraction. The resulting crude extract is concentrated under reduced pressure.[4]

-

Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility.[4]

-

Column Chromatography: The EtOAc fraction, which is rich in flavonoids, is subjected to silica gel column chromatography.[4] A gradient elution system, for instance, starting with petroleum ether/EtOAc and moving to chloroform/methanol, is used to separate the fraction into multiple sub-fractions.[4]

-

Further Purification: The specific fractions containing this compound are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure compound.[8]

Caption: General workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines.[3] Its activity is often compared to other biflavonones isolated from the same plant, such as Neochamaejasmin C.[3]

Anti-Cancer Activity

This compound exerts potent cytotoxic and anti-proliferative effects by inducing DNA damage, apoptosis, and cell cycle arrest.[3]

Table 1: In Vitro Anti-proliferative Activity (IC₅₀) of this compound The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human solid tumor cell lines, as determined by the Sulforhodamine B (SRB) assay.[3]

| Cell Line | Cancer Type | IC₅₀ of this compound (μmol/L) |

| A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | 2.11 |

| HepG2 | Liver carcinoma | 10.8 |

| SMMC-7721 | Liver carcinoma | 4.65 |

| MG63 | Osteosarcoma | 4.31 |

| U2OS | Osteosarcoma | 3.97 |

| HCT-116 | Colon cancer | 3.52 |

| HeLa | Cervical cancer | 4.15 |

| Data sourced from Zhang C, et al. (2013).[3] |

Mechanisms of Action and Signaling Pathways

This compound modulates several critical signaling pathways involved in cancer progression and metastasis. Its mechanisms include the rebalancing of TGF-β signaling and the regulation of macrophage polarization via the mTOR pathway.

Inhibition of Non-Canonical TGF-β Signaling

In breast cancer metastasis, this compound (also referred to as ICJ in some studies) has been shown to inhibit the non-canonical, pro-metastatic arm of the Transforming Growth Factor-beta (TGF-β) pathway. It achieves this by disrupting the interaction between the TGF-β receptor II (TβRII) and Integrin β3 (ITGB3), which in turn prevents the activation of downstream effectors like FAK and Src.

Caption: this compound inhibits the non-canonical TGF-β pathway.

Reversal of M2 Macrophage Polarization via mTOR Signaling

Tumor-associated macrophages (TAMs) often adopt an M2-polarized phenotype, which promotes tumor growth and metastasis. This compound can reverse this polarization.[9] Gene ontology and KEGG pathway analyses reveal that it acts by inhibiting the PI3K-Akt-mTOR signaling pathway, a key regulator of M2 polarization.[9] This leads to a reduction in the expression of M2 markers and associated cytokines like IL-4.[9]

Caption: this compound inhibits mTOR signaling to reverse M2 polarization.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the anti-cancer effects of this compound.[3]

Anti-Proliferative Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., from 0.1 to 100 μmol/L) for a specified duration (e.g., 72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water to remove TCA.

-

Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates. Add 200 μL of 10 mmol/L Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells (e.g., A549 or KHOS) in 6-well plates and treat with this compound at a specific concentration (e.g., 5 μmol/L) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., at 1000 rpm for 5 minutes), and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 μL of PBS containing 50 μg/mL propidium iodide (PI) and 100 μg/mL RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.[3]

-

Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against γ-H2AX, p-AKT, or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion and Future Perspectives

This compound, a prominent biflavonoid from Stellera chamaejasme L., exhibits significant anti-cancer potential through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways like TGF-β and mTOR. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in oncology and drug discovery. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and safety to fully evaluate its potential as a therapeutic agent.[1] Furthermore, structure-activity relationship studies could lead to the development of semi-synthetic analogs with improved potency and reduced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-cancer activity of this compound and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an Inhibitor for Metastatic Outgrowth, Reversed M2-Dominant Macrophage Polarization in Breast Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Chamaejasmenin B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin B, a biflavanone isolated from the roots of Stellera chamaejasme L., has garnered significant interest in the scientific community for its potent anti-cancer and anti-metastatic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its cytotoxic and apoptotic effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on its modulation of the TGF-β signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound is a C-3/C-3'' linked biflavanone characterized by a cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions. This unique stereochemistry contributes to its distinct biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₆O₁₀ | [1] |

| Molecular Weight | 570.54 g/mol | [1] |

| CAS Number | 89595-71-1 | [1] |

| Appearance | Solid | [1] |

| Source | Roots of Stellera chamaejasme L. | [1] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has demonstrated potent anti-proliferative effects against a variety of human solid tumor cell lines, including breast, pancreatic, lung, and colon cancer.[2][3]

Anti-Cancer Activity

This compound induces cell cycle arrest and apoptosis in cancer cells.[3] Studies have shown that it can upregulate the expression of pro-apoptotic proteins such as BAX and caspases (CASP3, CASP7), while downregulating proteins involved in cell cycle progression, including CDK4, CDK6, and cyclins (CCND1, CCND3).[2]

Modulation of TGF-β Signaling Pathway

A key mechanism of action for this compound's anti-metastatic effects is its ability to rebalance the paradoxical role of Transforming Growth Factor-beta (TGF-β) in cancer.[4] In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of metastasis. This compound has been shown to selectively inhibit the non-canonical, pro-metastatic arm of the TGF-β pathway. It achieves this by disrupting the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3), which in turn inhibits the downstream FAK:Src:p38 signaling cascade.[4] This selective inhibition not only curtails metastasis but also sensitizes cancer cells to the tumor-suppressive (cytostatic) effects of the canonical TGF-β pathway.[4]

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Stellera chamaejasme

The following is a generalized protocol for the isolation of this compound, synthesized from various reported methods.

-

Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted with 70% acetone in water at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which is enriched with biflavonoids, is collected.[5]

-

Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether/EtOAc and subsequently chloroform/methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and confirm the biflavanone structure. Due to the potential for hindered rotation around the C-C axis in biflavanones, which can lead to complex spectra, it may be necessary to record spectra at elevated temperatures (e.g., 50°C) to obtain sharp signals.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Solid samples can be prepared as a KBr pellet or a Nujol mull.[8][9] Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides further structural information.[10][11][12][13]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of this compound against cancer cell lines.[14][15][16][17]

-

Cell Seeding: Adherent cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The culture medium is removed, and the cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[15]

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[15]

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[15]

-

Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 510-565 nm using a microplate reader.[14][16] The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis induced by this compound.[2][18][19][20]

-

Cell Treatment: Cancer cells are treated with this compound at its IC₅₀ concentration for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[21][22][23][24][25]

-

Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., BAX, Caspase-3, p53, Cyclin D1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising natural product with significant potential as an anti-cancer agent. Its unique chemical structure and multifaceted mechanism of action, particularly its ability to modulate the TGF-β signaling pathway, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic utility of this fascinating biflavanone. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its potential for clinical application in the treatment of cancer.

References

- 1. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel candidate, inhibits breast tumor metastasis by rebalancing TGF-beta paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. canvaxbiotech.com [canvaxbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. origene.com [origene.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. addgene.org [addgene.org]

- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

The Biflavonoid Enigma in Stellera: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stellera chamaejasme L., a plant with a rich history in traditional medicine, is a prolific producer of a unique class of secondary metabolites known as biflavonoids. These dimeric flavonoids, particularly the C-3/C-3"-biflavanones, exhibit a wide range of promising biological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis pathway of biflavonoids in Stellera, integrating transcriptomic data with established biochemical principles of flavonoid synthesis and oxidative coupling. Detailed experimental protocols for the isolation, quantification, and enzymatic analysis of key pathway components are presented, alongside a putative model for biflavonoid formation. This document aims to serve as a foundational resource for researchers seeking to elucidate and engineer the production of these valuable compounds.

Introduction

Stellera chamaejasme L. of the Thymelaeaceae family, is a well-known medicinal plant that synthesizes a variety of bioactive secondary metabolites, including lignans, diterpenes, and notably, biflavonoids.[1] Among these, compounds like neochamaejasmin B and chamaechromone are major constituents found in the roots of the plant.[2] Biflavonoids are essentially dimers of flavonoid units, and in Stellera, the predominant type are C-3/C-3"-biflavanones.[3][4] Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production and for enabling metabolic engineering approaches to enhance their yield.

This guide will first detail the established general flavonoid biosynthesis pathway, for which genomic evidence exists in Stellera chamaejasme. Subsequently, it will explore the proposed mechanism for the dimerization of flavonoid monomers into biflavonoids, a process believed to be mediated by oxidative coupling.

The Monomeric Precursor Pathway: General Flavonoid Biosynthesis

The biosynthesis of the monomeric flavonoid units that serve as precursors to biflavonoids follows the well-established phenylpropanoid pathway. A de novo transcriptome analysis of Stellera chamaejasme flowers has identified 19 candidate genes encoding 11 structural enzymes involved in flavonoid biosynthesis, providing strong evidence for the operation of this pathway in the plant.[1]

The key enzymatic steps leading to the formation of flavanone precursors are outlined below:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a central flavanone intermediate.[7]

From (2S)-naringenin, further modifications such as hydroxylation by enzymes like Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonoid 3',5'-Hydroxylase (F3'5'H) can lead to a variety of flavonoid monomers.[8]

Mandatory Visualization: General Flavonoid Biosynthesis Pathway

The Dimerization Step: Putative Biosynthesis of Biflavonoids

The formation of biflavonoids from their monomeric precursors is believed to occur through an oxidative coupling mechanism.[9] While the specific enzymes responsible for this crucial step in Stellera chamaejasme have yet to be definitively identified and characterized, evidence from other plant systems and chemical synthesis studies points towards the involvement of cytochrome P450 monooxygenases or peroxidases.[10][11] These enzymes can generate radical intermediates from the flavonoid monomers, which then undergo spontaneous or enzyme-mediated coupling to form the biflavonoid structure. In the case of the C-3/C-3"-biflavanones found in Stellera, the coupling would occur between the C-3 positions of two flavanone monomers.

Mandatory Visualization: Putative Biflavonoid Formation

Data Presentation: Quantitative Analysis of Biflavonoids

While comprehensive quantitative data across different tissues and developmental stages of Stellera chamaejasme is limited in the public domain, some studies have quantified the major biflavonoids in the roots. The table below summarizes representative data, highlighting the prevalence of these compounds.

| Compound | Plant Part | Method of Quantification | Reported Content | Reference |

| Neochamaejasmin B | Roots | HPLC | Major Component | [2] |

| Chamaechromone | Roots | HPLC | Major Component | [2] |

| Total Flavonoids | Roots | Spectrophotometry | 11.21% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of biflavonoid biosynthesis in Stellera.

Isolation of Biflavonoids from Stellera chamaejasme Roots

This protocol is adapted from methodologies described for the isolation of flavonoids from Stellera chamaejasme.[12][13]

-

Extraction:

-

Air-dried and powdered roots of Stellera chamaejasme are extracted with 95% ethanol at room temperature with sonication for 1 hour, followed by soaking for 10 days with a solid-to-liquid ratio of 1:10.

-

The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically rich in biflavonoids, is collected and concentrated.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target biflavonoids are pooled and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Quantification of Biflavonoids by HPLC

This protocol provides a general framework for the quantitative analysis of biflavonoids.[14][15]

-

Standard Preparation:

-

Prepare stock solutions of isolated and purified biflavonoid standards (e.g., neochamaejasmin B) of known concentration in methanol.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution.

-

-

Sample Preparation:

-

Extract a known weight of dried and powdered plant material with methanol or ethanol using sonication.

-

Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-45 min, linear gradient to 70% A; 45-50 min, isocratic at 70% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the absorption maximum of the target biflavonoids (e.g., 280-330 nm).

-

-

Quantification:

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks of the target biflavonoids in the sample chromatograms by comparing their retention times with those of the standards.

-

Calculate the concentration of the biflavonoids in the samples using the calibration curve generated from the standards.

-

Enzyme Assay for Chalcone Synthase (CHS)

This protocol is a general method that can be adapted for CHS from Stellera chamaejasme.[16][17]

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing protease inhibitors and polyvinylpyrrolidone).

-

Centrifuge the homogenate at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the enzyme extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

-

Assay:

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding acidified methanol.

-

Analyze the formation of naringenin chalcone by HPLC.

-

Enzyme Assay for Chalcone Isomerase (CHI)

This protocol can be adapted for CHI from Stellera chamaejasme.[18][19][20]

-

Enzyme Preparation:

-

Prepare a crude enzyme extract as described for the CHS assay or use a purified recombinant enzyme.

-

-

Substrate Preparation:

-

Prepare a solution of naringenin chalcone in a suitable solvent (e.g., ethanol).

-

-

Reaction Mixture:

-

Prepare a reaction mixture in a cuvette containing buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and the enzyme preparation.

-

-

Assay:

-

Initiate the reaction by adding the naringenin chalcone substrate.

-

Monitor the decrease in absorbance of naringenin chalcone (around 370 nm) or the increase in absorbance of naringenin (around 288 nm) over time using a spectrophotometer.

-

Mandatory Visualization: General Experimental Workflow

Conclusion and Future Perspectives

The biosynthesis of biflavonoids in Stellera chamaejasme is a complex process that begins with the well-established flavonoid pathway to produce monomeric precursors. The subsequent and defining step is the oxidative coupling of these monomers, a reaction likely catalyzed by cytochrome P450 enzymes or peroxidases, to form the characteristic C-3/C-3"-linked biflavanones. While transcriptomic data has provided a strong foundation by identifying the genes for the precursor pathway, the definitive identification and characterization of the dimerization enzyme(s) in Stellera remains a key area for future research.

The protocols outlined in this guide provide a robust framework for researchers to further investigate this fascinating pathway. Future efforts should focus on the heterologous expression and functional characterization of the candidate genes from Stellera chamaejasme, particularly the putative cytochrome P450s, to pinpoint the specific enzyme responsible for biflavonoid formation. Such studies, combined with detailed metabolomic and proteomic analyses, will not only unravel the complete biosynthetic route but also pave the way for the biotechnological production of these medicinally important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and evolutionary analysis of chalcone isomerase-fold proteins in ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 9. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]

- 10. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. espublisher.com [espublisher.com]

- 13. espublisher.com [espublisher.com]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Development of HPLC Protocol and Simultaneous Quantification of Four Free Flavonoids from Dracocephalum heterophyllum Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. washacad.org [washacad.org]

- 17. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 18. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 19. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pharmacological Profile of Chamaejasmenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2] Emerging research has highlighted its significant pharmacological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

This compound exhibits a wide range of pharmacological effects, with its anti-tumor activity being the most extensively studied. It has demonstrated efficacy against various cancer types, including melanoma, breast cancer, pancreatic cancer, and multidrug-resistant cancers.[1][3][4][5] The primary mechanisms underlying its anti-cancer effects involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

1. Induction of Apoptosis via the Mitochondrial-Dependent Pathway:

This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway.[1][5] This process is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the loss of mitochondrial membrane potential (ΔΨm).[5] The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytoplasmic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5] Concurrently, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which further contributes to mitochondrial-mediated apoptosis.[1]

2. Inhibition of Breast Cancer Metastasis by Modulating TGF-β Signaling:

In breast cancer, this compound has been identified as a potent inhibitor of metastasis.[3][6] It achieves this by rebalancing the paradoxical effects of transforming growth factor-beta (TGF-β). Specifically, this compound disrupts the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3).[3][6] This disruption selectively inhibits the non-canonical TGF-β signaling pathway, which is responsible for promoting metastasis, while preserving the canonical pathway's tumor-suppressive functions.[3][6] The inhibition of the non-canonical pathway involves the deactivation of focal adhesion kinase (FAK), Src, and p38 mitogen-activated protein kinase (MAPK).[3][6]

3. Reversal of M2-Dominant Macrophage Polarization via the PI3K/Akt/mTOR Pathway:

Within the tumor microenvironment, this compound can reverse the polarization of M2-dominant tumor-associated macrophages (TAMs), which are known to promote tumor progression and metastasis.[7][8] This immunomodulatory effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway in macrophages.[7] this compound has been shown to decrease the expression of interleukin-4 (IL-4), a key cytokine involved in M2 macrophage polarization.[7] By inhibiting this pathway, this compound helps to create a less hospitable microenvironment for tumor growth and metastasis.

4. Induction of Cell Cycle Arrest:

This compound can induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[1][2] This effect is associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK4, CDK6) and cyclins (CCND1, CCND3), and the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 647 | CCK-8 | [4][9] |

| B16F0 | Mouse Melanoma | Not specified | Not specified | [1] |

| B16F10 | Mouse Melanoma | Not specified | Not specified | [1] |

| A549 | Non-small cell lung cancer | 1.08 - 10.8 | SRB | [10] |

| KHOS | Osteosarcoma | 1.08 - 10.8 | SRB | [10] |

| HepG2 | Liver Carcinoma | 1.08 - 10.8 | SRB | [10] |

| SMMC-7721 | Liver Carcinoma | 1.08 - 10.8 | SRB | [10] |

| MG63 | Osteosarcoma | 1.08 - 10.8 | SRB | [10] |

| U2OS | Osteosarcoma | 1.08 - 10.8 | SRB | [10] |

| HCT-116 | Colon Cancer | 1.08 - 10.8 | SRB | [10] |

| HeLa | Cervical Cancer | 1.08 - 10.8 | SRB | [10] |

Table 2: Dose-Dependent Effects of this compound on Apoptosis and Cell Cycle Markers

| Cell Line | Treatment | Effect | Method | Reference |

| MIA PaCa-2 | This compound | Increased expression of BAX, CASP3, CASP7, CYCS, FADD, FAS, CCND2, P53. Decreased expression of CDK4, CDK6, CCND1, CCND3. | qPCR, Western Blot | [4][11] |

| B16F0 | This compound (9 µg/mL) | 67.77 ± 3.30% apoptosis | Annexin V-FITC | [12] |

| B16F10 | This compound (9 µg/mL) | 51.08 ± 2.70% apoptosis | Annexin V-FITC | [12] |

| KB & KBV200 | This compound (6.25, 12.5, 25 µg/mL) | Concentration-dependent increase in apoptosis | AnnexinV-FITC/PI | [4] |

| B16F0 | This compound | G0/G1 phase arrest. Downregulation of Cdk4, Ccnd1, Pcna. Upregulation of p21. | Flow Cytometry, Western Blot | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.[1][10]

-

Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA). Incubate at 4°C for at least 1 hour.

-

Staining: After washing and air-drying the plates, add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 100-200 µL of 10 mM Tris base to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.[13][14]

-

Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.[6][7]

-

Cell Preparation: Harvest treated and untreated cells and wash them with phosphate-buffered saline (PBS).

-

Fixation (for cell cycle): Fix the cells in ice-cold 70% ethanol.

-

Staining (for cell cycle): Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Staining (for apoptosis): Resuspend live cells in a binding buffer and stain with Annexin V-FITC and PI.

-

Analysis: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentage of Annexin V-positive (apoptotic) and PI-positive (necrotic) cells is determined.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1][2]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., B16F0 melanoma cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment: Once the tumors reach a certain size, administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection).

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight to assess the anti-tumor effect of the treatment. Further analysis of the tumor tissue (e.g., histology, western blotting) can be performed.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound.

Figure 1: Mitochondrial Apoptosis Pathway Induced by this compound.

Figure 2: Inhibition of TGF-β Non-Canonical Signaling by this compound.

Figure 3: this compound Modulates Macrophage Polarization via PI3K/Akt/mTOR.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. jove.com [jove.com]

- 3. This compound, an Inhibitor for Metastatic Outgrowth, Reversed M2-Dominant Macrophage Polarization in Breast Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Inhibitor for Metastatic Outgrowth, Reversed M2-Dominant Macrophage Polarization in Breast Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer potential of this compound: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Western blot protocol | Abcam [abcam.com]

Biflavanones from Stellera chamaejasme: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An In-depth Guide to the Chemistry, Biological Activity, and Therapeutic Potential of Biflavanones from a Potent Medicinal Plant

The perennial plant Stellera chamaejasme L., a member of the Thymelaeaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including cancer, skin diseases, and tuberculosis. Modern phytochemical investigations have unveiled a rich diversity of bioactive secondary metabolites within this plant, with a particular focus on a unique class of compounds known as biflavanones. These C-3/C-3"-linked biflavonoids have demonstrated significant pharmacological potential, particularly in oncology, making them promising candidates for novel drug development.

This technical guide provides a comprehensive review of the current literature on biflavanones isolated from Stellera chamaejasme. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing the key chemical structures, quantitative biological data, and detailed experimental methodologies. This document also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic mechanisms of these potent natural products.

Chemical Diversity of Biflavanones in Stellera chamaejasme

A significant number of biflavanones have been isolated and identified from the roots of Stellera chamaejasme. These compounds are characterized by a direct carbon-carbon linkage between two flavanone moieties at the C-3 position. The stereochemistry at the chiral centers of each flavanone unit contributes to the structural diversity and biological activity of these molecules. Some of the most well-studied biflavanones from this plant include:

-

Chamaejasmine

-

Isochamaejasmin

-

Neochamaejasmin A

-

Neochamaejasmin B

-

Neochamaejasmin C

-

Chamaejasmenin B

-

Ruixianglangdusu A

-

Ruixianglangdusu B

-

4',4''',5,5'',7,7''-Hexahydroxy-3,3''-biflavone

Biological Activities and Therapeutic Potential

The biflavanones from Stellera chamaejasme exhibit a broad spectrum of biological activities, with the most pronounced effects observed in the context of cancer. These compounds have been shown to possess potent cytotoxic, antibacterial, and immunomodulatory properties.

Cytotoxic Activity

A substantial body of research has focused on the anticancer potential of these biflavanones. They have demonstrated significant growth inhibitory effects against a wide range of human cancer cell lines. The cytotoxic activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Cytotoxic Activity of Biflavanones from Stellera chamaejasme

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Chamaejasmine | A549 (Lung) | MTT | 7.72 (72h) | [1][2] |

| This compound | A549 (Lung) | SRB | 1.08 - 10.8 | [3] |

| KHOS (Osteosarcoma) | SRB | 1.08 - 10.8 | [3] | |

| HepG2 (Liver) | SRB | 1.08 - 10.8 | [3] | |

| SMMC-7721 (Liver) | SRB | 1.08 - 10.8 | [3] | |

| MG63 (Osteosarcoma) | SRB | 1.08 - 10.8 | [3] | |

| U2OS (Osteosarcoma) | SRB | 1.08 - 10.8 | [3] | |

| HCT-116 (Colon) | SRB | 1.08 - 10.8 | [3] | |

| HeLa (Cervical) | SRB | 1.08 - 10.8 | [3] | |

| Neochamaejasmin A | HepG2 (Liver) | MTT | 36.9, 73.7, 147.5 (concentration-dependent) | [4][5][6] |

| BEL-7402 (Liver) | MTT | 100, 150, 200 (concentration-dependent) | [4][5][6] | |

| MG-63 (Osteosarcoma) | MTT | 20, 40, 80 µg/ml (concentration-dependent) | ||

| Neochamaejasmin C | A549 (Lung) | SRB | 3.07 - 15.97 | [3] |

| KHOS (Osteosarcoma) | SRB | 3.07 - 15.97 | [3] | |

| HepG2 (Liver) | SRB | 3.07 - 15.97 | [3] | |

| SMMC-7721 (Liver) | SRB | 3.07 - 15.97 | [3] | |

| MG63 (Osteosarcoma) | SRB | 3.07 - 15.97 | [3] | |

| U2OS (Osteosarcoma) | SRB | 3.07 - 15.97 | [3] | |

| HCT-116 (Colon) | SRB | 3.07 - 15.97 | [3] | |

| HeLa (Cervical) | SRB | 3.07 - 15.97 | [3] | |

| Neochamaejasmin B | MDCK-hMDR1 | MTT | No toxicity up to 156.25 µM (3h) | [7][8] |

Antibacterial and Immunomodulatory Activities

Certain biflavanones from Stellera chamaejasme have also been reported to possess antibacterial and immunomodulatory properties. For instance, 4',4''',5,5'',7,7''-hexahydroxy-3,3''-biflavone has demonstrated antibacterial activity.[9][10] Additionally, ruixianglangdusu A and B have been shown to exhibit immunomodulatory effects.[9][10] The detailed mechanisms and quantitative data for these activities are still emerging areas of research.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of biflavanones from Stellera chamaejasme are often attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.

ROS-Mediated Mitochondrial Apoptosis Pathway

Chamaejasmine and Neochamaejasmin A have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[1][2][4][5][6] Increased intracellular ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, ultimately leading to apoptotic cell death.

ERK1/2 and JNK Signaling Pathway

Neochamaejasmin A-induced apoptosis is also linked to the activation of the ERK1/2 and JNK signaling pathways, which are downstream of ROS production.[4][5][6]

TGF-β Signaling Pathway

This compound has been shown to inhibit breast tumor metastasis by rebalancing the TGF-β signaling pathway.[11] It selectively blocks the pro-metastatic, non-canonical TGF-β pathway while sensitizing cancer cells to the tumor-suppressive effects of the canonical pathway.

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the literature for the isolation, purification, and biological evaluation of biflavanones from Stellera chamaejasme.

Isolation and Purification of Biflavanones

A general workflow for the isolation and purification of biflavanones from the roots of Stellera chamaejasme is outlined below. Specific details for individual compounds may vary.

Protocol Details:

-

Plant Material Preparation: Air-dried and powdered roots of Stellera chamaejasme are used as the starting material.

-

Extraction: The powdered roots are typically extracted with a solvent such as 70% acetone or ethanol at room temperature. The extraction is usually repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The biflavanones are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or reversed-phase (RP-18) silica gel. A gradient of solvents (e.g., chloroform-methanol or methanol-water) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the biflavanones are further purified using techniques like Sephadex LH-20 column chromatography and/or semi-preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated biflavanones are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Cytotoxicity Assays

The cytotoxic effects of the biflavanones are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays.

MTT Assay Protocol (Example for A549 cells treated with Chamaejasmine): [1][2]

-

Cell Seeding: Human lung adenocarcinoma A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of chamaejasmine (e.g., 0, 2, 4, 8, 16, 32 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

SRB Assay Protocol (Example for various cell lines treated with this compound and Neochamaejasmin C): [3]

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the compounds as described for the MTT assay.

-

Cell Fixation: After the treatment period, the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 515 nm.

-

Data Analysis: The IC50 values are calculated as described for the MTT assay.

Antibacterial Activity Assay

The antibacterial activity of biflavanones can be assessed using methods like the agar well diffusion assay or broth microdilution method.

Agar Well Diffusion Assay Protocol (General):

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a McFarland standard of 0.5.

-

Plate Inoculation: The bacterial suspension is uniformly spread onto the surface of a Mueller-Hinton agar plate.

-

Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar, and a defined volume of the biflavanone solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Immunomodulatory Activity Assay

The immunomodulatory effects of biflavanones can be evaluated by assessing their impact on immune cell proliferation, cytokine production, and other immune functions.

Lymphocyte Proliferation Assay (General):

-

Immune Cell Isolation: Lymphocytes are isolated from spleen or peripheral blood.

-

Cell Culture and Treatment: The isolated lymphocytes are cultured in 96-well plates and treated with various concentrations of the biflavanone in the presence or absence of a mitogen (e.g., concanavalin A for T-cells or lipopolysaccharide for B-cells).

-

Proliferation Measurement: After a specific incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radioactive tracer like [³H]-thymidine.

-

Data Analysis: The stimulation or inhibition of lymphocyte proliferation is calculated relative to the control groups.

Conclusion and Future Directions

The biflavanones from Stellera chamaejasme represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their potent cytotoxic activities, coupled with their ability to modulate key signaling pathways involved in cancer cell proliferation and survival, make them attractive lead compounds for the development of novel anticancer drugs.

Future research should focus on several key areas to fully realize the therapeutic potential of these compounds. Comprehensive structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for their biological activities, which can guide the synthesis of more potent and selective analogs. Further elucidation of their mechanisms of action, including the identification of their direct molecular targets, will be crucial for their rational development as therapeutic agents. Additionally, in vivo studies in relevant animal models are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles.

The in-depth information provided in this technical guide is intended to serve as a solid foundation for researchers and drug development professionals to advance the study of biflavanones from Stellera chamaejasme and to accelerate their translation from promising natural products to innovative therapeutic agents.

References

- 1. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer activity of this compound and neochamaejasmin C isolated from the root of Stellera chamaejasme L - Zhang - Acta Pharmacologica Sinica [chinaphar.com]

- 4. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitory effects of neochamaejasmin B on P-glycoprotein in MDCK-hMDR1 cells and molecular docking of NCB binding in P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel candidate, inhibits breast tumor metastasis by rebalancing TGF-beta paradox - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Derivatives of Chamaejasmenin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural derivatives of Chamaejasmenin B, a biflavanone isolated from the medicinal plant Stellera chamaejasme L. This document details their isolation, structural elucidation, and biological activities, presenting key data in a structured format to facilitate research and development in medicinal chemistry and pharmacology.

Introduction